molecular formula C8H4F2N2O B2988176 6,7-Difluoro-quinoxalin-2-ol CAS No. 137690-08-5

6,7-Difluoro-quinoxalin-2-ol

Cat. No. B2988176
Key on ui cas rn: 137690-08-5
M. Wt: 182.13
InChI Key: XBFHNYFFPYZZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05166155

Procedure details

4,5-difluoro-2-nitroaniline (2.17 g, 12.5 mmol) was dissolved in 55 ml of ethanol and 250 mg of 10% palladium on carbon was added. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low pressure hydrogenation apparatus. The catalyst was filtered off and the filtrate, containing 4,5-difluoro-o-phenylenediamine, was kept under a nitrogen atmosphere at 0° C. followed by addition of a solution of glyoxylic acid hydrate (1.28 g, 13.7 mmol) in water (3 ml). When the addition was complete the reaction temperature was allowed to reach room temperature during 2 h and 30 ml of water was added. The precipitate was filtered off and dissolved in 60 ml of 5% NaOH solution at 50° C. followed by addition of activated carbon. The mixture was filtered and the filtrate was acidified (pH=1) by addition of concentrated hydrochloric acid. The pinky precipitate was filtered off, washed with water and dried to afford 1.25 g (55 %) of 6,7-difluoroquinoxalin-2(1H)-one melting at 284°-85° C. 1H-NMR (DMSO-d6): 7.27 (m, 1H), 7.95 (m, 1H), 8.20 (s, 1H), 12.55 (s,1H).
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[H][H].O.[C:16](O)(=O)[CH:17]=[O:18]>C(O)C.[Pd].O>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[NH:6][C:17](=[O:18])[CH:16]=[N:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.28 g
Type
reactant
Smiles
O.C(C=O)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
ADDITION
Type
ADDITION
Details
the filtrate, containing 4,5-difluoro-o-phenylenediamine
CUSTOM
Type
CUSTOM
Details
was kept under a nitrogen atmosphere at 0° C.
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 60 ml of 5% NaOH solution at 50° C.
ADDITION
Type
ADDITION
Details
followed by addition of activated carbon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
by addition of concentrated hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The pinky precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C2N=CC(NC2=CC1F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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